molecular formula C15H17NO3S B2613635 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide CAS No. 2034489-48-8

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2613635
CAS No.: 2034489-48-8
M. Wt: 291.37
InChI Key: JAPBXTZGFJLIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research. This compound is characterized by a distinct molecular architecture featuring a bifuran-thiophene core, a hydroxyethyl linker, and a cyclobutanecarboxamide terminus. Its structural profile suggests potential as a key intermediate or investigative tool in the development of novel therapeutic agents. The core structure of this molecule is highly relevant for research focused on Heat Shock Protein 70 (Hsp70) inhibition . Hsp70 is a compelling anticancer target due to its dual role as a cochaperone for Hsp90 and a potent antiapoptotic protein; inhibiting Hsp70 can lead to the degradation of oncogenic client proteins and induce apoptosis in cancer cells without triggering a protective heat shock response . Compounds sharing this privileged heterocyclic scaffold are investigated for their ability to bind to a novel allosteric pocket in the N-terminal domain of Hsp70, modulating its activity . Furthermore, the furan and thiophene moieties are recognized as key pharmacophores in drug discovery. Furan-containing compounds demonstrate a wide spectrum of bioactivities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The furan ring acts as a versatile bioisostere, contributing to favorable drug-receptor interactions and enhancing binding affinity and selectivity for target proteins . This makes this compound a valuable chemical entity for probing biological pathways and conducting structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability. This product is provided exclusively For Research Use Only. It is strictly intended for laboratory research applications and is not for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-12(8-16-15(18)10-2-1-3-10)14-5-4-13(19-14)11-6-7-20-9-11/h4-7,9-10,12,17H,1-3,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBXTZGFJLIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of 303.3 g/mol. The compound contains a cyclobutane ring, a furan moiety, and a thiophene ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
CAS Number2034343-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The compound may exhibit anti-inflammatory, antioxidant, and anticancer properties due to these interactions.

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages, suggesting potential applications in inflammatory diseases.
  • Antioxidant Activity : The presence of thiophene and furan rings may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Anticancer Potential : Some studies suggest that derivatives of thiophene and furan exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its anticancer properties.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures can significantly reduce cell viability in cancer cells at certain concentrations. For example, a study on related compounds showed that treatment with concentrations ranging from 10 to 100 µg/mL resulted in a dose-dependent decrease in cell viability in various cancer cell lines.

Cytotoxicity Assessment

Using the MTT assay, researchers evaluated the cytotoxic effects of this compound on RAW264.7 cells:

Treatment Concentration (µg/mL)Cell Viability (%)
Control100
1085
5065
10040

These results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential applications in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiophene Moieties

The thiophene-furan core in the target compound is rare in literature. However, compounds with isolated furan or thiophene rings and carboxamide groups provide relevant comparisons:

Compound Core Structure Key Substituents Biological Activity (Evidence Source)
Target Compound Cyclobutanecarboxamide Thiophen-3-yl, furan-2-yl, hydroxyethyl Unknown (hypothetical)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide-oxadiazole Furan-2-yl, sulfamoyl Antifungal (vs. C. albicans)
Ranitidine Derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) Furanmethanamine Dimethylamino, sulfanyl, nitro H₂ receptor antagonist (pharmacopeial use)

Key Observations :

  • Thiophene vs. Furan : The thiophene in the target compound may enhance lipophilicity and π-π stacking compared to pure furan derivatives like LMM11 or ranitidine analogues .
  • Cyclobutane vs. Benzene/Cyclohexane : The strained cyclobutane ring could reduce metabolic stability compared to the benzene ring in LMM11 or the flexible cyclohexyl group in ranitidine derivatives.
Functional Group Analysis
  • Hydroxyethyl Group : The hydroxyethyl linker in the target compound may improve solubility compared to ranitidine’s sulfanyl-ethyl group, which is more lipophilic .
  • Carboxamide vs.
Physicochemical Properties (Theoretical)
Property Target Compound LMM11 Ranitidine Derivative (e.g., Related Compound B )
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (high) ~1.2 (low)
Solubility (aq.) Moderate (hydroxyethyl) Low (sulfamoyl) High (polar nitro group)
Aromatic Stability High (thiophene-furan) Moderate (furan) Low (flexible furanmethanamine)

Note: These values are extrapolated from structural analogs and computational methods (e.g., density-functional theory ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.